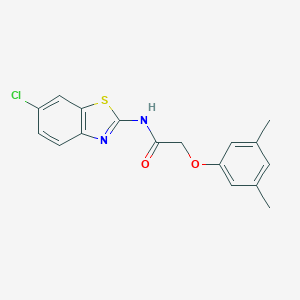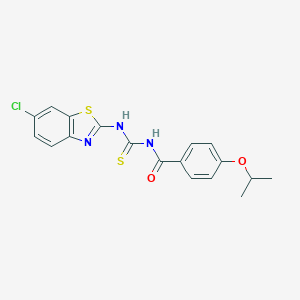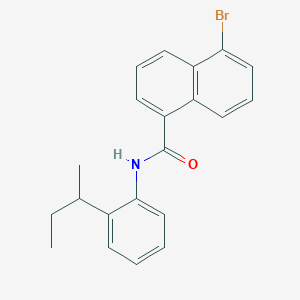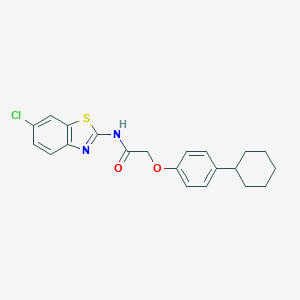![molecular formula C30H22N4OS B399753 2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B399753.png)
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with two quinazoline rings, a benzyl group, and a thioether linkage, making it an interesting subject for chemical and pharmacological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a benzyl halide derivative. The final step often involves the coupling of the quinazoline core with the benzyl and phenyl groups under specific reaction conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline rings can be reduced to dihydroquinazolines using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
相似化合物的比较
Similar Compounds
- 2-{[(2-phenylquinazolin-4-yl)thio]methyl}-3-benzylquinazolin-4(3H)-one
- 2-{[(2-methylquinazolin-4-yl)thio]methyl}-3-phenylquinazolin-4(3H)-one
- 2-{[(2-chloroquinazolin-4-yl)thio]methyl}-3-phenylquinazolin-4(3H)-one
Uniqueness
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural features. The presence of two quinazoline rings, a benzyl group, and a thioether linkage provides a distinct chemical profile that can result in unique biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C30H22N4OS |
|---|---|
分子量 |
486.6g/mol |
IUPAC 名称 |
2-[(2-benzylquinazolin-4-yl)sulfanylmethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C30H22N4OS/c35-30-24-16-8-10-18-26(24)32-28(34(30)22-13-5-2-6-14-22)20-36-29-23-15-7-9-17-25(23)31-27(33-29)19-21-11-3-1-4-12-21/h1-18H,19-20H2 |
InChI 键 |
MSQZJUJISRLYPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({4-[(acetylcarbamothioyl)amino]phenyl}carbamothioyl)pentanamide](/img/structure/B399671.png)
![N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-5-bromo-2-methoxybenzamide](/img/structure/B399672.png)
![N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-3-methoxybenzamide](/img/structure/B399673.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B399676.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B399677.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-tert-butylbenzamide](/img/structure/B399679.png)
![3-bromo-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B399683.png)
![N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B399684.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-naphthamide](/img/structure/B399685.png)
![N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide](/img/structure/B399687.png)




